3-Ethoxy-4-isopropoxybenzaldehyde
Overview
Description
3-Ethoxy-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-4-isopropoxybenzaldehyde is1S/C12H16O3/c1-4-14-12-7-10 (8-13)5-6-11 (12)15-9 (2)3/h5-9H,4H2,1-3H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Ethoxy-4-isopropoxybenzaldehyde is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives
The synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions involving 3-ethoxy-4-hydroxybenzaldehyde demonstrates the chemical's versatility in creating new compounds. These compounds were further modified through acetylation and methylation, showing the potential for a wide range of chemical derivatives (Yüksek et al., 2005).
Catalysis and Organic Synthesis
Research involving ruthenium-mediated isomerization and ring-closing metathesis utilized a similar compound, 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, to synthesize various benzo-fused heterocycles. This highlights the compound's role in facilitating complex organic reactions and synthesizing cyclic structures (Otterlo et al., 2003).
Spectroscopy and Molecular Interaction
Vibrational Relaxation and Molecular Interaction Studies
The molecular interaction in binary mixtures containing derivatives of 3-ethoxy-4-isopropoxybenzaldehyde was analyzed using Raman spectroscopy. This study provided insights into the vibrational relaxation phenomena and the impact of molecular structure on interaction dynamics (Ramakrishnan et al., 2009).
Materials Science and Electrochemistry
Electrocatalytic Applications
Research into the electrodeposition of redox-active films from dihydroxybenzaldehydes, including analogs related to 3-ethoxy-4-isopropoxybenzaldehyde, revealed their potential in catalyzing the electrooxidation of NADH. This suggests applications in biosensor design and electrocatalysis (Pariente et al., 1996).
Polymer Science
Synthesis of Electrically Conductive Polymers
The synthesis of bis-aldehyde monomers, including a derivative closely related to 3-ethoxy-4-isopropoxybenzaldehyde, for polymerization with various diamines resulted in conductive polyazomethines. These findings contribute to the development of materials with higher electrical conductivity, relevant in electronics and materials science (Hafeez et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-ethoxy-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBRXUQMCNSCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358026 | |
Record name | 3-ethoxy-4-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
284044-35-5 | |
Record name | 3-ethoxy-4-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284044-35-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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